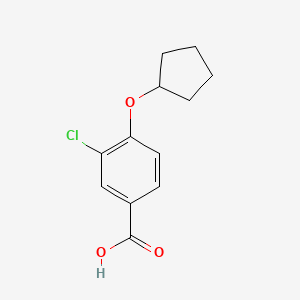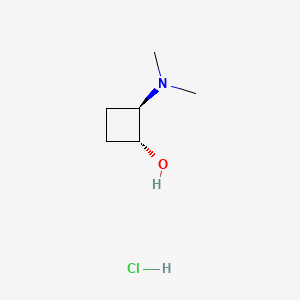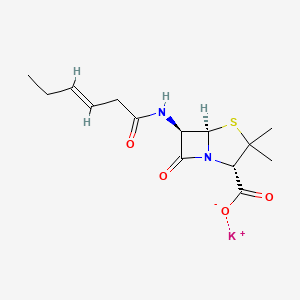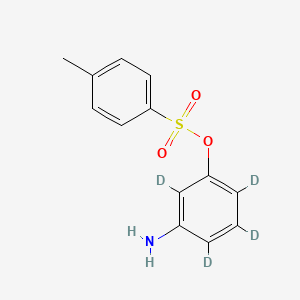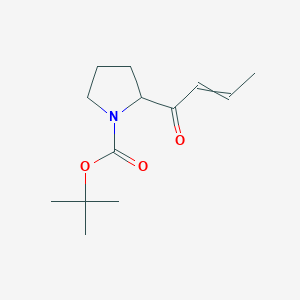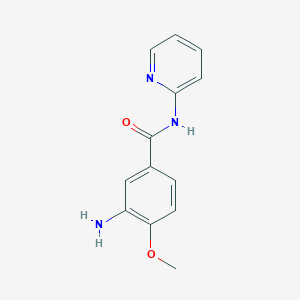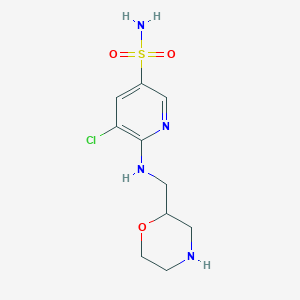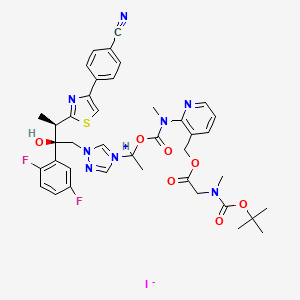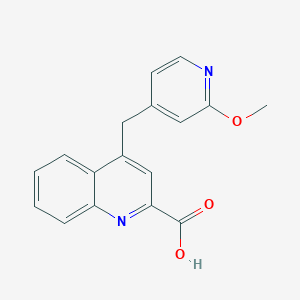
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone is an organic compound with a complex structure that includes bromine, hydroxyl, and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2-hydroxyacetophenone in the presence of bromine and acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl ethanone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while substitution of the bromine atom can result in various substituted phenyl ethanone derivatives.
Scientific Research Applications
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone
Uniqueness
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromo-1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11BrO3/c11-6-10(14)8-5-7(3-4-12)1-2-9(8)13/h1-2,5,12-13H,3-4,6H2 |
InChI Key |
AMKARJXLTCQJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)C(=O)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


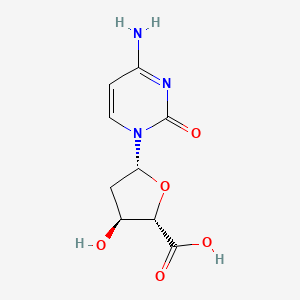

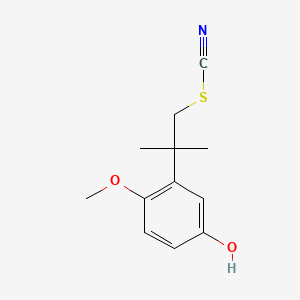
![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
